molecular formula C28H35KO10 B8088137 Kalii Dehydrographolidi Succinas

Kalii Dehydrographolidi Succinas

货号: B8088137
分子量: 570.7 g/mol
InChI 键: ASSFASHREXZFDB-IPZCTEOASA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kalii Dehydrographolidi Succinas (Synonyms: 穿琥宁; Potassium dehydroandrographolide succinate; CAS 76958-99-1) is a semi-synthetic derivative of dehydroandrographolide, a bioactive diterpenoid lactone isolated from the medicinal herb Andrographis paniculata (穿心莲) . It has a molecular formula of C28H35KO10, a molecular weight of 570.67 g/mol, and is characterized by a succinate ester group and potassium ion substitution, which enhance its solubility and bioavailability compared to its parent compound .

Clinically, it is utilized for its immunostimulatory, anti-inflammatory, and antiviral properties, particularly in treating viral pneumonia and upper respiratory infections . Its mechanism involves inhibiting viral replication and modulating cytokine production (e.g., IL-6, TNF-α) . The compound is available in ≥98% purity for research and pharmaceutical applications, with storage recommendations of 4°C (short-term) or -80°C (long-term) under nitrogen protection .

科学研究应用

Pharmacological Properties

Kalii Dehydrographolidi Succinas exhibits a range of pharmacological effects, including:

  • Anti-inflammatory : It has been shown to inhibit inflammatory responses, making it useful in treating conditions like arthritis and other inflammatory diseases .
  • Antiviral : The compound demonstrates efficacy against various viral infections, including upper respiratory tract infections and influenza .
  • Antitumor : Studies indicate that it can induce apoptosis in cancer cells, particularly in multiple myeloma .
  • Immunomodulatory : It enhances immune responses, which can be beneficial in managing infections and improving overall health .

Treatment of Infections

This compound has been utilized in clinical settings for treating various infections:

  • Bacterial Infections : It is effective against bacillary dysentery and urinary tract infections, often used in combination with other medications for enhanced efficacy .
  • Viral Infections : The compound has shown promise in treating viral pneumonia and upper respiratory infections due to its immunostimulatory properties .

Cancer Therapy

Recent studies have highlighted its potential in oncology:

  • Multiple Myeloma : Research indicates that this compound can inhibit the proliferation of multiple myeloma cells by inducing caspase activation and apoptosis . The following table summarizes key findings from relevant studies:
Study ReferenceCell LineConcentration (µM)Effect Observed
OPM11, 5, 10Induced apoptosis and caspase activation
VariousNot specifiedInhibition of tumor growth

Formulation and Stability

The stability of this compound is crucial for its efficacy as a pharmaceutical agent. Research has focused on optimizing its formulation to enhance physical and chemical stability:

  • Injection Formulations : A stable injectable form has been developed, which maintains its therapeutic properties over time. The preparation involves specific pH adjustments and filtration processes to ensure safety and efficacy .
  • Compatibility with Other Drugs : Studies have investigated the compatibility of this compound with other active ingredients, ensuring that combined therapies do not compromise the stability or effectiveness of either component .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Case Study 1 : A clinical trial involving patients with viral pneumonia demonstrated significant improvements in symptoms when treated with potassium dehydroandrographolide succinate injections compared to a control group receiving standard care .
  • Case Study 2 : A meta-analysis highlighted the effectiveness of andrographolide derivatives in reducing inflammation markers in patients with chronic inflammatory diseases, showcasing the broader implications of this compound in therapeutic regimens .

常见问题

Q. What are the validated protocols for isolating Kalii Dehydrographolidi Succinas from Andrographis paniculata with high purity?

Basic Research Focus
To isolate this compound, researchers typically use ethanol or methanol extraction followed by column chromatography (e.g., silica gel or HPLC). Purity validation requires HPLC analysis with UV detection at 225–254 nm, as the compound exhibits strong absorbance in this range . Key steps:

  • Extraction : Use dried A. paniculata leaves, refluxed in 70% ethanol (1:10 w/v) at 80°C for 3 hours.
  • Purification : Fractionate the crude extract using reverse-phase HPLC with a C18 column and acetonitrile/water gradient (20:80 to 60:40 over 30 min).
  • Validation : Compare retention times and spectral data with certified reference standards (purity ≥98%) .

Q. How should researchers assess the structural integrity of this compound in experimental batches?

Basic Research Focus
Structural validation involves:

  • Mass Spectrometry (MS) : Confirm molecular weight (570.67 g/mol) via ESI-MS in positive ion mode .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the succinate and dehydroandrographolide moieties. Cross-reference with published spectra for consistency .
  • Elemental Analysis : Verify potassium (K) content via ICP-MS, as the compound’s formula (C28_{28}H35_{35}KO10_{10}) requires ~6.8% potassium by mass .

Q. What methodologies are recommended to investigate the immunostimulant effects of this compound in viral pneumonia models?

Advanced Research Focus
Design in vitro and in vivo studies:

  • In Vitro : Use human alveolar epithelial cells (e.g., A549) infected with respiratory syncytial virus (RSV). Measure IFN-γ and IL-6 levels via ELISA after treatment (10–50 µM for 24–72 hours) .
  • In Vivo : Employ murine models of viral pneumonia. Administer 5–20 mg/kg/day intraperitoneally; assess viral load (qRT-PCR) and histopathology of lung tissues .
  • Controls : Include positive controls (e.g., ribavirin) and vehicle-only groups. Use ANOVA for statistical analysis of dose-response relationships .

Q. How can contradictory results in anti-inflammatory efficacy across studies be systematically addressed?

Advanced Research Focus
Contradictions often arise from variability in cell models or dosing. Mitigate by:

  • Standardizing Models : Use primary macrophages (e.g., RAW 264.7) stimulated with LPS/IFN-γ to measure TNF-α and NF-κB inhibition .
  • Dose Optimization : Conduct time- and dose-dependent assays (e.g., 1–100 µM) to identify therapeutic windows.
  • Mechanistic Studies : Perform RNA-seq to identify differential gene expression in treated vs. untreated cells, focusing on pathways like TLR4/MyD88 .

Q. What strategies improve the bioavailability of this compound in preclinical studies?

Advanced Research Focus
Address low bioavailability via:

  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to enhance solubility and sustained release .
  • Prodrug Synthesis : Modify the succinate group to improve intestinal absorption. Test derivatives using Caco-2 cell permeability assays .
  • Pharmacokinetic Profiling : Measure plasma concentration-time curves in rodents after oral and intravenous administration. Calculate AUC and half-life using non-compartmental analysis .

Q. How should researchers design experiments to evaluate the compound’s synergistic effects with antiviral drugs?

Advanced Research Focus
Use combination index (CI) analysis:

  • Cell-Based Assays : Co-treat RSV-infected cells with this compound (10 µM) and oseltamivir (1 µM). Quantify viral replication via plaque assay.
  • CI Calculation : Apply the Chou-Talalay method (CompuSyn software) to classify synergism (CI < 1) or antagonism (CI > 1) .
  • Mechanistic Validation : Perform transcriptomics to identify overlapping pathways (e.g., JAK/STAT) affected by the combination .

Q. What quality control measures are critical for ensuring batch-to-batch consistency in compound preparation?

Basic Research Focus
Implement:

  • HPLC Purity Checks : Require ≥98% purity with no unidentified peaks .
  • Stability Testing : Store batches at 4°C (short-term) or -80°C (long-term) under nitrogen to prevent oxidation .
  • Bioactivity Assays : Validate each batch using standardized anti-inflammatory (e.g., COX-2 inhibition) or antiviral (e.g., plaque reduction) assays .

Q. What are the ethical and methodological considerations for translating findings to clinical trials?

Advanced Research Focus

  • Preclinical Safety : Conduct acute/chronic toxicity studies in rodents (LD50 determination, organ histopathology) .
  • Dose Escalation : Use the FDA’s Animal Rule for antiviral efficacy data if human trials are impractical .
  • Ethical Approval : Document compliance with IACUC and Declaration of Helsinki guidelines for animal/human studies .

Q. How can researchers resolve discrepancies in reported IC50 values for antiviral activity?

Advanced Research Focus
Discrepancies may stem from assay conditions. Standardize by:

  • Virus Strain Consistency : Use WHO-recommended strains (e.g., H1N1 Influenza A/California/07/2009).
  • Cell Line Validation : Ensure consistent passage numbers and viability (>95%) pre-treatment.
  • Data Normalization : Express IC50 relative to internal controls (e.g., ribavirin) and report SEM across ≥3 replicates .

Q. What computational tools are suitable for predicting the molecular targets of this compound?

Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to simulate binding to viral proteins (e.g., SARS-CoV-2 3CLpro) or host receptors (e.g., ACE2) .
  • Network Pharmacology : Construct compound-target-disease networks via STITCH or STRING databases to identify multi-target effects .
  • ADMET Prediction : Utilize SwissADME to forecast absorption, metabolism, and toxicity profiles .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues from Andrographis paniculata

Table 1: Key Compounds Derived from Andrographis paniculata

Compound Name Molecular Formula Molecular Weight CAS Number Key Applications Distinctive Features
Kalii Dehydrographolidi Succinas C28H35KO10 570.67 76958-99-1 Viral infections, immunomodulation Enhanced solubility via succinate group
Andrographolide C20H30O5 350.45 5508-58-7 Broad-spectrum antiviral, anti-inflammatory Parent compound; lower bioavailability
Dehydroandrographolide C20H28O4 332.43 134418-28-3 Antiviral, hepatoprotective Oxidized form of andrographolide
Natrii Kalii Dehydroandrographolidi Succinas Pro N/A N/A N/A Viral infections (injection form) Sodium-potassium salt variant

Key Findings :

  • Bioavailability : this compound demonstrates superior solubility and stability compared to andrographolide and dehydroandrographolide due to its succinate modification .
  • Efficacy : In murine models, this compound reduced viral load in pneumonia by 60–70%, outperforming dehydroandrographolide (40–50% reduction) .
  • Clinical Use: Andrographolide is used more broadly for inflammation, while this compound is prioritized for severe viral infections due to its targeted immunomodulation .

Synergistic Combinations with Antiviral Agents

This compound is often combined with adamantane derivatives (e.g., amantadine) to exploit synergistic antiviral effects. A 2008 study demonstrated that this combination reduced influenza A replication by 90% in vitro, compared to 60–70% efficacy when either compound was used alone . This synergy arises from dual mechanisms: adamantanes inhibit viral uncoating, while this compound suppresses pro-inflammatory cytokines .

Comparison with Other Herbal Antiviral Compounds

Table 2: Cross-Herbal Antiviral Compound Comparison

Compound Name Source Plant Key Mechanism Applications Advantages Over this compound
This compound Andrographis paniculata Viral replication inhibition Respiratory infections High specificity for cytokine modulation
Icariin Epimedium spp. NF-κB pathway inhibition Osteoporosis, immunostimulation Broader anti-osteoporotic effects
Schisandrin B Schisandra chinensis Antioxidant, CYP450 modulation Liver protection Superior hepatoprotective activity

Key Findings :

  • Specificity : this compound is more targeted for respiratory viruses, whereas icariin and schisandrin B have broader metabolic effects .
  • Safety Profile : this compound exhibits fewer hepatic side effects compared to schisandrin B, which interacts with CYP450 enzymes .

Research and Development Insights

  • Quality Control : Reverse-phase HPLC (RP-HPLC) is the gold standard for quantifying this compound purity (≥98%), ensuring batch consistency .
  • Formulation Challenges : The potassium-succinate moiety reduces precipitation in injectable formulations compared to sodium-based analogues like Natrii Kalii Dehydroandrographolidi Succinas Pro .

属性

IUPAC Name

potassium;4-[[2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O10.K/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);/q;+1/p-1/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSFASHREXZFDB-IPZCTEOASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC(C(C1CCC(=C)C2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35KO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。